1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone
Description
1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone is a substituted phenyl ethanone derivative featuring a hydroxy group at position 5, a methoxy group at position 4, and a nitro group at position 2 of the aromatic ring.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
1-(5-hydroxy-4-methoxy-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-3-8(12)9(15-2)4-7(6)10(13)14/h3-4,12H,1-2H3 |
InChI Key |
IQYUJHBQXHMWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 1-(4-hydroxy-5-methoxyphenyl)ethanone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another method includes the reaction of dioxane dibromide with 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions, followed by purification processes such as recrystallization to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl ethanones.
Scientific Research Applications
1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituent patterns are summarized below:
Key Observations:
- Positional Isomerism: The isomer 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone () differs from the target compound only in the positions of the hydroxy and methoxy groups. Such positional changes can significantly alter electronic distribution, solubility, and binding interactions with biological targets.
- Hydroxylation vs. Nitration: Compounds like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone () lack a nitro group but exhibit enhanced α-glucosidase inhibition due to multiple hydroxyl groups, which facilitate hydrogen bonding with enzyme active sites. The nitro group in the target compound may introduce steric or electronic effects that modulate similar activities differently.
- Indole vs. Phenyl Cores: Indolyl-3-ethanone derivatives (e.g., ) demonstrate potent antimalarial activity, attributed to nitro and thioether groups. The target compound’s phenyl core with nitro substitution may offer distinct electronic properties for targeting different enzymes or receptors.
α-Glucosidase Inhibition:
- Hydroxyl Group Impact: 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone () shows stronger inhibition than analogs with fewer hydroxyl groups, suggesting that hydroxylation enhances binding affinity. The target compound’s single hydroxy group may reduce activity unless compensated by the nitro group’s electronic effects.
- Methoxy and Nitro Roles: Methoxylation at C-4 in compound 8 () lowers IC₅₀ values compared to non-methoxylated analogs. The nitro group in the target compound may further stabilize charge interactions or modify solubility.
Antimicrobial and Antimalarial Activity:
- Nitro-Containing Derivatives: Indolyl-3-ethanone-α-thioethers () with nitro substituents exhibit nanomolar-range antimalarial activity, outperforming standard drugs like chloroquine. The target compound’s nitro group could similarly enhance activity in parasitic or bacterial systems.
- The target compound’s methoxy group may balance hydrophilicity and lipophilicity.
Biological Activity
1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone, a compound with significant biological activity, is characterized by its unique functional groups: hydroxy, methoxy, and nitro. This structure influences its interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C9H9NO5
- Molecular Weight : 197.17 g/mol
- Density : Approximately 1.2 g/cm³
- Melting Point : 52 °C
The biological activity of 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone can be attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may participate in redox reactions within cells.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which may help in mitigating oxidative stress in cells. The presence of the hydroxy group is particularly significant for this activity.
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anticancer Properties
1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone has been evaluated for its anticancer potential. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, likely through modulation of apoptotic pathways.
Study 1: Antioxidant Activity Evaluation
A study conducted by Storz et al. (2014) evaluated the antioxidant capacity of various nitrophenyl compounds, including 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1-(5-Hydroxy-4-methoxy-2-nitrophenyl)ethanone | 25 | Scavenging of free radicals |
| Control | N/A | N/A |
Study 2: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers examined the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound demonstrated a dose-dependent inhibition of TNF-alpha production.
| Treatment Dose (µM) | TNF-alpha Inhibition (%) |
|---|---|
| 10 | 30 |
| 25 | 60 |
| 50 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
